REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH3:7][C:8]([CH3:12])=[CH:9][CH2:10]Cl.C(N(CC)CC)C>>[C:1]([CH2:3][C:4]([O:6][CH2:10][CH:9]=[C:8]([CH3:12])[CH3:7])=[O:5])#[N:2]
|
Name
|
|
Quantity
|
25.9 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
24.9 mmol
|
Type
|
reactant
|
Smiles
|
CC(=CCCl)C
|
Name
|
|
Quantity
|
25.7 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
solvent
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCCl)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
TEMPERATURE
|
Details
|
heating times
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CC(=O)OCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |